2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane
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Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane is an organic compound with the molecular formula C13H16O2. It is a derivative of oxirane, also known as an epoxide, which contains a three-membered ring consisting of an oxygen atom and two carbon atoms. The compound is characterized by the presence of a tetrahydronaphthalene moiety, which is a hydrogenated form of naphthalene, attached to the oxirane ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
Epoxidation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and reactive towards nucleophiles. Common nucleophiles include amines, alcohols, and thiols.
Ring-Opening Reactions: The compound can undergo ring-opening reactions with acids or bases, leading to the formation of diols or other derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, ammonia, or primary amines in solvents like ethanol or water.
Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or organic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted tetrahydronaphthalene derivatives.
Ring-Opening Reactions: Formation of diols or hydroxy derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-3-phenoxypropane: Another epoxide with a phenoxy group instead of a tetrahydronaphthalene moiety.
Styrene Oxide: An epoxide derived from styrene, with a simpler aromatic structure.
1,2-Epoxyhexane: A linear aliphatic epoxide with different reactivity and applications.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane is unique due to its tetrahydronaphthalene moiety, which imparts specific steric and electronic properties. This uniqueness affects its reactivity, making it suitable for specific synthetic and research applications that other epoxides may not fulfill.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-6-10-9(4-1)5-3-7-11(10)12-8-13-12/h1-2,4,6,11-12H,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFHPPKLAORVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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